2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound featuring an indole ring system, a thiophene moiety, and an amide functional group. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also necessitate rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group, forming an alcohol derivative.
Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-hydroxy derivatives.
Substitution: Amide derivatives with various substituents.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound's derivatives may be explored for therapeutic uses, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, indole derivatives can bind to various receptors and enzymes, modulating biological processes. The exact mechanism would depend on the specific biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
2-(2-Methyl-1H-indol-3-yl)acetonitrile: A related compound with a nitrile group instead of the oxo group.
(2-Methyl-1H-indol-3-yl)acetic acid: Another related compound with a carboxylic acid group instead of the amide group.
Uniqueness: 2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its related compounds.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-14(12-6-2-3-7-13(12)18-10)15(19)16(20)17-9-11-5-4-8-21-11/h2-8,18H,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRTXISWLXORQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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